(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, influencing the overall physiological response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone These factors can include pH, temperature, presence of other compounds, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridin-3-yloxy intermediate, followed by its reaction with azetidine and subsequent coupling with 4-(trifluoromethyl)benzoyl chloride. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a trifluoromethyl group.
(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-fluorophenyl)methanone: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These characteristics enhance its potential for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)12-5-3-11(4-6-12)15(22)21-9-14(10-21)23-13-2-1-7-20-8-13/h1-8,14H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHKWODLVYIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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